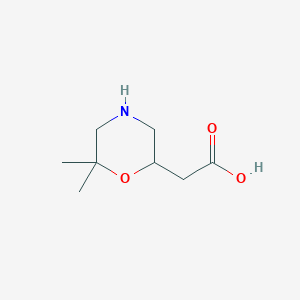
2-(6,6-Dimethylmorpholin-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6,6-Dimethylmorpholin-2-yl)acetic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a morpholine ring substituted with two methyl groups at the 6-position and an acetic acid moiety at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,6-Dimethylmorpholin-2-yl)acetic acid typically involves the reaction of 2,6-dimethylmorpholine with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the morpholine nitrogen attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(6,6-Dimethylmorpholin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The acetic acid moiety can participate in substitution reactions, where the carboxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(6,6-Dimethylmorpholin-2-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications include its use as a precursor for drug development.
Industry: It may be utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-(6,6-Dimethylmorpholin-2-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(6-Methylmorpholin-2-yl)acetic acid
- 2-(6,6-Dimethylpiperidin-2-yl)acetic acid
- 2-(6,6-Dimethylmorpholin-2-yl)propionic acid
Uniqueness
2-(6,6-Dimethylmorpholin-2-yl)acetic acid is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C8H15NO3 |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
2-(6,6-dimethylmorpholin-2-yl)acetic acid |
InChI |
InChI=1S/C8H15NO3/c1-8(2)5-9-4-6(12-8)3-7(10)11/h6,9H,3-5H2,1-2H3,(H,10,11) |
Clave InChI |
ONGVAFMXVCXFMU-UHFFFAOYSA-N |
SMILES canónico |
CC1(CNCC(O1)CC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


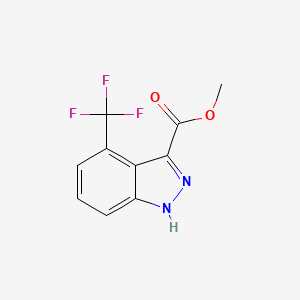
![2-Fluoro-3-oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one](/img/structure/B13590313.png)
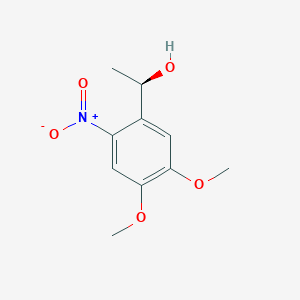

![1-Bromo-3-(cyclopropanesulfonyl)bicyclo[1.1.1]pentane](/img/structure/B13590330.png)

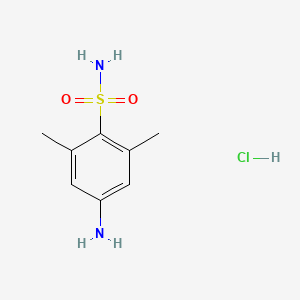
![methyl 4-amino-1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-5-carboxylate](/img/structure/B13590357.png)
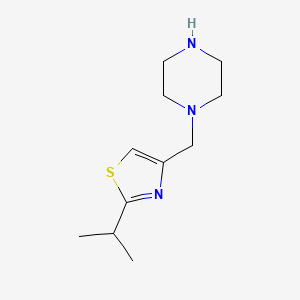
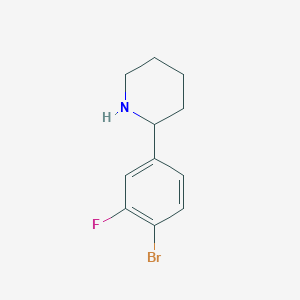

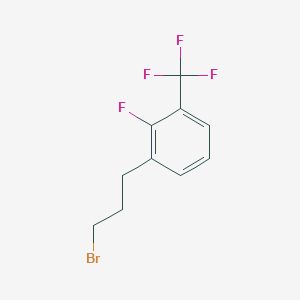
![1-[3-(2,2,2-trifluoroethyl)cyclobutyl]methanaminehydrochloride,Mixtureofdiastereomers](/img/structure/B13590383.png)
![6-Phenylspiro[2.3]hexan-4-one](/img/structure/B13590397.png)
